

1-(4-Chlorobenzyl)piperazine basic properties and characteristics

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Compound of Interest

Compound Name: 1-(4-Chlorobenzyl)piperazine

CAS No.: 23145-88-2

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An In-Depth Technical Guide to **1-(4-Chlorobenzyl)piperazine**: Properties, Synthesis, Analysis, and Pharmacological Profile

Abstract

1-(4-Chlorobenzyl)piperazine is a disubstituted piperazine derivative that serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structural motif is found in compounds targeting the central nervous system, exhibiting antihistaminic, and anti-ischemic properties. This guide provides a comprehensive overview of its fundamental physicochemical properties, detailed synthetic and analytical methodologies, and a summary of its known pharmacological and toxicological profiles. The content herein is intended for researchers, medicinal chemists, and drug development professionals, offering a blend of established data and practical, field-proven insights to facilitate its effective use in a laboratory and development setting.

Introduction to 1-(4-Chlorobenzyl)piperazine Chemical Identity and Nomenclature

1-(4-Chlorobenzyl)piperazine, also known as 4-chlorobenzylpiperazine or p-chlorobenzylpiperazine, is a synthetic organic compound belonging to the piperazine class. The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. In this molecule, one nitrogen atom is substituted with a 4-chlorobenzyl group.

- IUPAC Name: **1-(4-chlorobenzyl)piperazine**
- CAS Number: 34660-31-0
- Molecular Formula: C₁₁H₁₅ClN₂
- Synonyms: N-(4-Chlorobenzyl)piperazine, 1-[(4-chlorophenyl)methyl]piperazine

Historical Context and Significance in Medicinal Chemistry

The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry due to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets. The introduction of a 4-chlorobenzyl group modifies the molecule's lipophilicity and electronic properties, making **1-(4-Chlorobenzyl)piperazine** a versatile building block. It is a key precursor in the synthesis of several notable drugs, including Cetirizine, an H1-antihistamine, and its active enantiomer, Levocetirizine. Its presence in the synthetic pathway of such widely used medications underscores its industrial and pharmaceutical importance.

Overview of Pharmacological Relevance

While primarily known as a synthetic intermediate, **1-(4-Chlorobenzyl)piperazine** is structurally related to benzylpiperazine (BZP), a compound with known CNS-stimulant effects. Therefore, understanding its intrinsic pharmacological profile is crucial for safety and regulatory purposes. It is a key starting material for synthesizing compounds with applications in treating allergies, as well as for research into agents with potential anti-ischemic and other neurological activities.

Physicochemical Properties

The physical and chemical characteristics of a compound are foundational to its handling, formulation, and synthesis.

General Properties

- Molecular Weight: 210.71 g/mol
- Appearance: Typically a white to off-white crystalline solid or powder.

Tabulated Physicochemical Data



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Spectroscopic Profile

The identity and purity of **1-(4-Chlorobenzyl)piperazine** are confirmed through standard spectroscopic methods. Key expected features include:

- ^1H NMR: Signals corresponding to the aromatic protons of the chlorobenzyl group (typically two doublets in the 7.2-7.4 ppm range), a singlet for the benzylic methylene protons (~3.5 ppm), and multiplets for the piperazine ring protons.
- ^{13}C NMR: Aromatic carbons signals between 128-140 ppm, a benzylic carbon signal around 62 ppm, and piperazine carbon signals around 45-55 ppm.
- Mass Spectrometry (MS): A molecular ion peak (M^+) at m/z 210, with a characteristic $M+2$ peak at m/z 212 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. A major fragment is often observed at m/z 125, corresponding to the chlorobenzyl cation $[\text{C}_7\text{H}_6\text{Cl}]^+$.

Synthesis and Manufacturing

Common Synthetic Routes

The most direct and widely used method for synthesizing **1-(4-Chlorobenzyl)piperazine** is the N-alkylation of piperazine with 4-chlorobenzyl chloride. This is a classic nucleophilic substitution reaction where the secondary amine of the piperazine ring acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-chlorobenzyl chloride and displacing the chloride leaving group.

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals with appropriate safety measures.

Objective: To synthesize **1-(4-Chlorobenzyl)piperazine** via N-alkylation.

Materials:

- Piperazine (anhydrous)
- 4-Chlorobenzyl chloride
- Potassium carbonate (K_2CO_3) or Triethylamine (TEA) as a base
- Acetonitrile (CH_3CN) or Dichloromethane (DCM) as solvent
- Sodium hydroxide (NaOH) solution (e.g., 1M)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

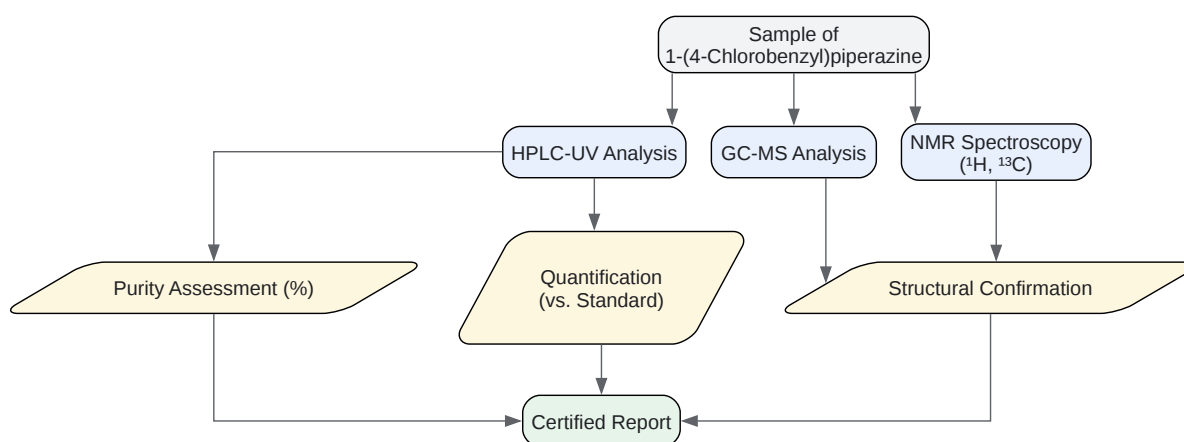
- Setup: In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve piperazine (a molar excess, e.g., 3-5 equivalents) in acetonitrile.

- Causality: Using a large excess of piperazine minimizes the formation of the undesired dialkylated product, 1,4-bis(4-chlorobenzyl)piperazine.
- Base Addition: Add a base such as potassium carbonate or triethylamine (1.5-2.0 equivalents relative to 4-chlorobenzyl chloride).
 - Causality: The base is crucial for neutralizing the hydrochloric acid (HCl) byproduct of the reaction, which would otherwise protonate the piperazine, rendering it non-nucleophilic and halting the reaction.
- Substrate Addition: Slowly add a solution of 4-chlorobenzyl chloride (1.0 equivalent) in acetonitrile to the stirring piperazine mixture at room temperature.
- Reaction: Heat the mixture to reflux (the boiling point of the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
- Workup: a. Cool the reaction mixture to room temperature and filter off the solid base. b. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. c. Dissolve the residue in a water-immiscible organic solvent like dichloromethane or ethyl acetate and wash with a 1M NaOH solution to remove any unreacted starting material and HCl salts. d. Wash the organic layer with brine to remove residual water-soluble impurities. e. Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure to yield the crude product.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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